molecular formula C10H9FN2O2S B11780802 3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole CAS No. 1447960-49-7

3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole

Cat. No.: B11780802
CAS No.: 1447960-49-7
M. Wt: 240.26 g/mol
InChI Key: YROGFXXYUPVIIE-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group and a methylsulfonyl group in the structure of this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the methylsulfonyl group: This can be done by reacting the intermediate compound with a methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein or receptor.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-(2-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole: Similar structure but with a bromine atom instead of a fluorine atom.

    3-(2-Methylphenyl)-4-(methylsulfonyl)-1H-pyrazole: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole makes it unique compared to its analogs Fluorine atoms can significantly alter the electronic properties of the compound, affecting its reactivity and interactions with biological targets

Properties

CAS No.

1447960-49-7

Molecular Formula

C10H9FN2O2S

Molecular Weight

240.26 g/mol

IUPAC Name

5-(2-fluorophenyl)-4-methylsulfonyl-1H-pyrazole

InChI

InChI=1S/C10H9FN2O2S/c1-16(14,15)9-6-12-13-10(9)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)

InChI Key

YROGFXXYUPVIIE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(NN=C1)C2=CC=CC=C2F

Origin of Product

United States

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